Dthfpicifccgcchrskcgmcckt-OH

Description

BenchChem offers high-quality Dthfpicifccgcchrskcgmcckt-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dthfpicifccgcchrskcgmcckt-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

342809-17-0 |

|---|---|

Molecular Formula |

C113H170N34O31S9 |

Molecular Weight |

2789.4 g/mol |

IUPAC Name |

(3S)-3-amino-4-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S,3S)-1-[[(1R,6R,12R,17R,20S,23S,26R,31R,34R,39R,42S,45S,48S,51S,59S)-51-(4-aminobutyl)-31-[[(2S)-6-amino-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-1-oxohexan-2-yl]carbamoyl]-20-benzyl-23-[(2S)-butan-2-yl]-45-(3-carbamimidamidopropyl)-48-(hydroxymethyl)-42-(1H-imidazol-5-ylmethyl)-59-(2-methylsulfanylethyl)-7,10,19,22,25,33,40,43,46,49,52,54,57,60,63,64-hexadecaoxo-3,4,14,15,28,29,36,37-octathia-8,11,18,21,24,32,41,44,47,50,53,55,58,61,62,65-hexadecazatetracyclo[32.19.8.26,17.212,39]pentahexacontan-26-yl]amino]-3-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C113H170N34O31S9/c1-8-56(3)86-108(173)132-69(36-60-22-12-10-13-23-60)97(162)139-80-52-183-182-48-76-101(166)140-78-50-185-186-51-79(138-95(160)68(30-35-179-7)126-83(151)43-122-91(156)74(46-180-181-47-75(137-104(80)169)92(157)123-44-84(152)127-76)136-94(159)65(26-16-18-31-114)129-100(165)73(45-148)135-93(158)67(28-20-33-121-113(117)118)128-98(163)70(131-103(78)168)38-62-41-119-54-124-62)105(170)141-77(102(167)130-66(27-17-19-32-115)96(161)146-89(59(6)150)112(177)178)49-184-187-53-81(106(171)143-86)142-109(174)87(57(4)9-2)144-107(172)82-29-21-34-147(82)111(176)72(37-61-24-14-11-15-25-61)134-99(164)71(39-63-42-120-55-125-63)133-110(175)88(58(5)149)145-90(155)64(116)40-85(153)154/h10-15,22-25,41-42,54-59,64-82,86-89,148-150H,8-9,16-21,26-40,43-53,114-116H2,1-7H3,(H,119,124)(H,120,125)(H,122,156)(H,123,157)(H,126,151)(H,127,152)(H,128,163)(H,129,165)(H,130,167)(H,131,168)(H,132,173)(H,133,175)(H,134,164)(H,135,158)(H,136,159)(H,137,169)(H,138,160)(H,139,162)(H,140,166)(H,141,170)(H,142,174)(H,143,171)(H,144,172)(H,145,155)(H,146,161)(H,153,154)(H,177,178)(H4,117,118,121)/t56-,57-,58+,59+,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,86-,87-,88-,89-/m0/s1 |

InChI Key |

XJOTXKZIRSHZQV-RXHOOSIZSA-N |

Isomeric SMILES |

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H]2CSSC[C@H]3C(=O)N[C@H]4CSSC[C@@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N1)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CC6=CC=CC=C6)NC(=O)[C@H](CC7=CN=CN7)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@@H](NC(=O)CNC(=O)[C@H](CSSC[C@@H](C(=O)NCC(=O)N3)NC2=O)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC4=O)CC8=CN=CN8)CCCNC(=N)N)CO)CCCCN)CCSC)CC9=CC=CC=C9 |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)NC2CSSCC3C(=O)NC4CSSCC(C(=O)NC(CSSCC(C(=O)N1)NC(=O)C(C(C)CC)NC(=O)C5CCCN5C(=O)C(CC6=CC=CC=C6)NC(=O)C(CC7=CN=CN7)NC(=O)C(C(C)O)NC(=O)C(CC(=O)O)N)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(NC(=O)CNC(=O)C(CSSCC(C(=O)NCC(=O)N3)NC2=O)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC4=O)CC8=CN=CN8)CCCNC(=N)N)CO)CCCCN)CCSC)CC9=CC=CC=C9 |

Origin of Product |

United States |

Foundational & Exploratory

"Dthfpicifccgcchrskcgmcckt-OH" mechanism of action

DTHFPICIFCCGCCHRSKCGMCCKT-OH (Hepcidin-25): A Comprehensive Guide to the Mechanism of Action, Experimental Workflows, and Therapeutic Implications

Executive Summary

The peptide sequence DTHFPICIFCCGCCHRSKCGMCCKT-OH , universally known as Hepcidin-25 , is the master regulatory hormone of systemic iron homeostasis[1]. Secreted primarily by hepatocytes, this 25-amino-acid peptide dictates the flow of iron into the plasma by binding to its sole known receptor, the cellular iron exporter ferroportin (FPN1)[2]. This technical whitepaper dissects the biochemical profile, the precise mechanism of action (MoA) underlying the Hepcidin-Ferroportin axis, and the self-validating experimental workflows required to study this critical interaction in drug development.

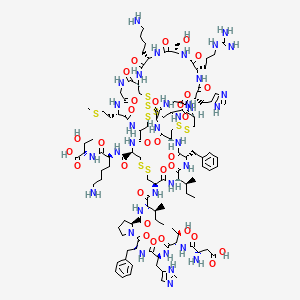

Biochemical and Structural Profile

Hepcidin-25 is a highly conserved, cysteine-rich peptide. Its structural integrity is maintained by a complex network of four intramolecular disulfide bonds, which form a distorted β-sheet with a hairpin loop[1][3]. This rigid "disulfide cage" is essential for its biological activity and receptor binding[4].

Interestingly, while its primary function is iron regulation, the N-terminal region (containing a histidine at position 3) acts as an ATCUN-like motif, granting Hepcidin-25 the ability to bind transition metals such as Copper (Cu²⁺), Zinc (Zn²⁺), and Cadmium (Cd²⁺) with high affinity[3][5].

Table 1: Quantitative Biochemical Properties of Hepcidin-25

| Property | Value / Description |

| Amino Acid Sequence | D-T-H-F-P-I-C-I-F-C-C-G-C-C-H-R-S-K-C-G-M-C-C-K-T-OH[1] |

| Molecular Formula | C₁₁₃H₁₇₀N₃₄O₃₁S₉[6] |

| Molecular Weight | 2789.4 g/mol [6] |

| Disulfide Connectivity | Cys7-Cys23, Cys10-Cys13, Cys11-Cys19, Cys14-Cys22[1] |

| Primary Target | Ferroportin-1 (SLC40A1)[7] |

| Metal Binding Affinities | Cu²⁺ (K_d < 1 µM)[5]; Zn²⁺ (K_a ~ 10¹⁰.¹ M⁻¹); Cd²⁺ (K_a ~ 10¹⁵.² M⁻¹)[3] |

Mechanism of Action: The Hepcidin-Ferroportin Axis

The physiological role of Hepcidin-25 is to prevent iron overload—acting as the molecular effector of the historical "mucosal block theory"[8].

Receptor Binding and Ubiquitination

Hepcidin-25 binds to the extracellular loops of ferroportin (FPN1), which is highly expressed on the basolateral membrane of duodenal enterocytes and the plasma membrane of reticuloendothelial macrophages[7]. The interaction is heavily dependent on the first 7–9 N-terminal amino acids of hepcidin[2].

Upon binding, Hepcidin-25 induces a conformational change in FPN1. This structural shift exposes intracellular lysine residues on FPN1 to the cellular ubiquitination machinery. The rapid ubiquitination of FPN1 is the critical, non-reversible trigger for the entire regulatory cascade[4].

Endocytosis and Lysosomal Degradation

Following ubiquitination, the Hepcidin-FPN1 complex is internalized via clathrin-mediated endocytosis[4]. The endosome eventually fuses with a lysosome, leading to the proteolytic degradation of both the transporter and the hormone.

Causality & Physiological Result: By destroying the only known cellular iron exporter, Hepcidin-25 effectively traps iron inside macrophages and enterocytes[9]. This halts dietary iron absorption and prevents the recycling of iron from senescent red blood cells, causing a rapid and profound drop in serum iron levels (hypoferremia)[10].

Fig 1: Hepcidin-25 mediated degradation of Ferroportin-1 and systemic iron retention.

Experimental Workflows (Self-Validating Systems)

Protocol 1: In Vitro Ferroportin Internalization Assay

This assay visualizes and quantifies the biological endpoint of Hepcidin-25 activity[10].

-

Cell Line Selection & Seeding: Plate J774 murine macrophages stably expressing FPN1 tagged with Green Fluorescent Protein (FPN1-GFP) at 1x10⁵ cells/well.

-

Causality: J774 cells are native iron-recycling macrophages. The GFP tag allows real-time spatial tracking without the need for permeabilization and secondary antibodies, which can introduce artifactual localization.

-

-

Iron Loading (Upregulation): Incubate cells with 50 µM Ferric Ammonium Citrate (FAC) for 16 hours.

-

Causality: Intracellular iron binds to Iron Regulatory Proteins (IRPs), releasing them from the FPN1 mRNA transcript. This maximizes FPN1 translation and stabilizes it on the plasma membrane, providing a high signal-to-noise baseline.

-

-

Ligand Treatment: Wash cells and apply 1 µM synthetic Hepcidin-25 (DTHFPICIFCCGCCHRSKCGMCCKT-OH) for 4 hours at 37°C.

-

Orthogonal Readouts:

-

Spatial (Confocal Microscopy): Observe the translocation of GFP signal from the distinct plasma membrane boundary into punctate intracellular vesicles (endosomes/lysosomes).

-

Quantitative (Western Blot): Lyse a parallel set of wells. Probe for total GFP. A reduction in total FPN1-GFP protein mass validates that the internalized complex was successfully degraded, not just recycled.

-

Fig 2: In vitro experimental workflow for validating Hepcidin-induced FPN1 internalization.

Protocol 2: Surface Plasmon Resonance (SPR) Binding Kinetics

To differentiate between a molecule that fails to bind FPN1 and one that binds but fails to induce ubiquitination, SPR is required.

-

Sensor Chip Functionalization: Immobilize recombinant human FPN1 onto a CM5 dextran sensor chip via standard amine coupling.

-

Analyte Injection: Inject Hepcidin-25 at concentrations ranging from 10 nM to 1 µM over the chip at a flow rate of 30 µL/min.

-

Causality: SPR provides label-free, real-time kinetic data (

,

-

-

Regeneration: Pulse with 10 mM Glycine-HCl (pH 2.5) for 30 seconds to strip the bound hepcidin without denaturing the immobilized FPN1.

Translational and Drug Development Implications

Understanding the DTHFPICIFCCGCCHRSKCGMCCKT-OH sequence has spawned two major therapeutic avenues:

-

Hepcidin Agonists (Minihepcidins): In severe hereditary hemochromatosis and β-thalassemia, endogenous hepcidin is pathologically low, leading to toxic iron overload[2]. Researchers have developed truncated analogs (e.g., PR65), utilizing the critical 7-9 N-terminal amino acids of Hepcidin-25, which are sufficient to bind FPN1 and induce its degradation, thereby restoring iron restriction[2].

-

Hepcidin Antagonists / FPN1 Inhibitors: Conversely, in Anemia of Chronic Disease (ACD) or Iron-Refractory Iron Deficiency Anemia (IRIDA), excess hepcidin traps iron in macrophages, starving erythropoiesis[9]. Small molecules (e.g., VIT-2763) have been developed to competitively inhibit Hepcidin-25 from binding to FPN1, preventing internalization and allowing iron to flow back into the serum to support red blood cell production[10].

References

-

An Overlooked Hepcidin–Cadmium Connection - MDPI -[Link]

-

Characterization of the transition-metal-binding properties of hepcidin - ResearchGate - [Link]

-

Can a person develop iron toxicity from eating iron-containing foods, and does the mucosal block theory prevent this? - Dr.Oracle - [Link]

-

Hepcidin-Induced Endocytosis of Ferroportin Is Dependent on Ferroportin Ubiquitination - ResearchGate - [Link]

-

Oral ferroportin inhibitor ameliorates ineffective erythropoiesis in a model of β-thalassemia - JCI - [Link]

-

How I treat iron‐refractory iron deficiency anaemia—An expert opinion‐based treatment guidance for children and adults - PMC -[Link]

-

Minihepcidins prevent iron overload in a hepcidin-deficient mouse model of severe hemochromatosis - Blood - [Link]

-

Haemochromatosis - eScholarship.org -[Link]

Sources

- 1. innopep.com [innopep.com]

- 2. ashpublications.org [ashpublications.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Hepcidin-25 (trifluoroacetate salt) | Cayman Chemical | Biomol.com [biomol.com]

- 7. escholarship.org [escholarship.org]

- 8. droracle.ai [droracle.ai]

- 9. How I treat iron‐refractory iron deficiency anaemia—An expert opinion‐based treatment guidance for children and adults - PMC [pmc.ncbi.nlm.nih.gov]

- 10. JCI - Oral ferroportin inhibitor ameliorates ineffective erythropoiesis in a model of β-thalassemia [jci.org]

Unraveling the Enigma: A Technical Guide to the Biological Activity of "Dthfpicifccgcchrskcgmcckt-OH"

A Note to the Reader: The provided topic, "Dthfpicifccgcchrskcgmcckt-OH," does not correspond to any known molecule in the public scientific literature or chemical databases. This suggests that the term may be a proprietary internal code for a novel compound, a placeholder, or a significant typographical error.

Therefore, this guide has been structured as a comprehensive template. It outlines the rigorous, multi-faceted approach a senior application scientist would take to characterize the biological activity of a novel chemical entity, from initial screening to in-depth mechanistic studies. Researchers, scientists, and drug development professionals can adapt this framework to their specific compound of interest once its identity is clarified.

Part 1: Foundational Characterization of a Novel Chemical Entity

Before delving into complex biological assays, the foundational step is to establish the identity, purity, and fundamental physicochemical properties of the test compound. This ensures the reproducibility and validity of all subsequent biological data.

1.1. Structural Verification and Purity Analysis

The first principle of any biological investigation is to know precisely what is being tested. The exact molecular structure of the compound must be confirmed, and its purity must be quantified to ensure that observed biological effects are not due to contaminants.

Experimental Protocol: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Purity Assessment

-

Objective: To determine the purity of the synthesized or isolated compound and confirm its molecular weight.

-

Instrumentation: A high-performance liquid chromatograph coupled to a mass spectrometer (e.g., a quadrupole time-of-flight [Q-TOF] or Orbitrap mass analyzer).

-

Methodology:

-

Sample Preparation: Dissolve a small, accurately weighed sample of the compound in a suitable solvent (e.g., DMSO, Methanol) to a final concentration of 1 mg/mL.

-

Chromatographic Separation:

-

Column: A C18 reverse-phase column is a standard starting point for many small molecules.

-

Mobile Phase A: Water with 0.1% formic acid (for positive ion mode) or 0.1% ammonium hydroxide (for negative ion mode).

-

Mobile Phase B: Acetonitrile with 0.1% formic acid or 0.1% ammonium hydroxide.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15-30 minutes is typically used to elute compounds of varying polarities.

-

Flow Rate: 0.5 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry Detection:

-

Ionization Source: Electrospray ionization (ESI) is common for polar molecules.

-

Polarity: Both positive and negative ion modes should be tested to determine the optimal ionization for the compound.

-

Mass Range: Scan a broad mass range (e.g., 100-2000 m/z) to detect the parent ion and any potential impurities.

-

-

-

Data Analysis: The purity is calculated based on the area under the curve (AUC) of the main peak relative to the total AUC of all detected peaks in the chromatogram. The mass spectrum of the main peak should show an m/z value corresponding to the expected molecular weight of the compound.

1.2. Solubility and Stability Assessment

A compound's solubility and stability in biological assay buffers are critical parameters that can significantly impact the interpretation of experimental results. Poor solubility can lead to artificially low activity, while instability can result in a loss of the active compound over the course of an experiment.

Table 1: Physicochemical Property Assessment

| Parameter | Method | Desired Outcome |

| Aqueous Solubility | Nephelometry or UV-Vis Spectroscopy | >50 µM in phosphate-buffered saline (PBS) to avoid precipitation in assays. |

| Stability in Buffer | HPLC-UV over a time course (0, 2, 24, 48 hours) | >90% of the parent compound remaining after 48 hours at 37°C in assay buffer. |

| LogD | Shake-flask method (octanol/water) | Provides an indication of membrane permeability (LogD between 1 and 3 is often desirable). |

Part 2: Elucidating Biological Activity: From Broad Screening to Mechanistic Insights

With a well-characterized compound in hand, the investigation into its biological effects can begin. A hierarchical approach, starting with broad phenotypic screens and progressively narrowing down to specific molecular targets and pathways, is often the most efficient strategy.

2.1. Initial Phenotypic Screening: Identifying a Biological Footprint

Phenotypic screening involves testing the compound across a diverse range of cell-based assays to identify any observable effects on cell health, proliferation, or function without a preconceived notion of the target.

Experimental Protocol: Cell Viability/Cytotoxicity Assay

-

Objective: To determine the concentration at which the compound affects cell viability.

-

Principle: Many commercial kits are available that measure metabolic activity (e.g., MTT, resazurin) or cell membrane integrity (e.g., LDH release) as a proxy for cell viability.

-

Methodology (using Resazurin):

-

Cell Seeding: Plate cells (e.g., HeLa, HEK293) in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment (e.g., 5,000 cells/well). Allow cells to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of the compound in cell culture medium. The concentration range should be wide to capture the full dose-response curve (e.g., from 1 nM to 100 µM). Replace the old medium with the medium containing the compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., staurosporine).

-

Incubation: Incubate the plate for a period relevant to the expected mechanism of action (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

Assay Readout: Add the resazurin reagent to each well and incubate for 1-4 hours. Measure the fluorescence (Ex/Em ~560/590 nm) using a plate reader.

-

-

Data Analysis: The fluorescence intensity is proportional to the number of viable cells. Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 (the concentration at which 50% of cell viability is inhibited).

2.2. Target Deconvolution and Pathway Analysis

If a significant and reproducible phenotypic effect is observed, the next critical step is to identify the molecular target(s) and the signaling pathways through which the compound exerts its effects.

2.2.1. Hypothetical Signaling Pathway

Based on the (hypothetical) observation that "Dthfpicifccgcchrskcgmcckt-OH" inhibits the proliferation of a cancer cell line, a plausible mechanism could involve the inhibition of a key kinase in a growth factor signaling pathway.

Caption: Hypothetical signaling pathway where the compound inhibits a key kinase.

2.2.2. Experimental Validation: Western Blotting

To validate the hypothesis that the compound inhibits a specific kinase cascade, Western blotting can be used to measure the phosphorylation status of key proteins in the pathway.

Experimental Protocol: Western Blot for Phospho-Protein Detection

-

Objective: To determine if the compound inhibits the phosphorylation of a specific target protein (e.g., Kinase C) in a signaling pathway.

-

Methodology:

-

Cell Treatment and Lysis: Treat cells with the compound at various concentrations (e.g., 0.1x, 1x, and 10x the IC50 from the viability assay) for a short duration (e.g., 30-60 minutes) after stimulating the pathway (e.g., with a growth factor). Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-Kinase C).

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager.

-

-

Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped of the antibodies and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the target protein or a housekeeping protein (e.g., GAPDH, β-actin).

-

-

Data Analysis: Quantify the band intensities. A decrease in the signal from the phospho-specific antibody with increasing compound concentration, while the total protein level remains constant, indicates specific inhibition of the target's phosphorylation.

2.3. Workflow for Biological Activity Characterization

The overall process of characterizing the biological activity of a novel compound can be visualized as a logical, step-by-step workflow.

Caption: A generalized workflow for the characterization of a novel compound.

Part 3: Concluding Remarks and Future Directions

The journey from a novel chemical structure to a well-characterized biological modulator is a meticulous process of hypothesis generation and rigorous experimental validation. The protocols and workflows detailed in this guide provide a robust framework for such an investigation.

For the specific case of "Dthfpicifccgcchrskcgmcckt-OH," the immediate and essential next step is the confirmation of its chemical identity. Once a valid structure is provided, this template can be populated with real experimental data, transforming it from a hypothetical guide into a comprehensive technical whitepaper on the compound's unique biological activities. Further studies could then explore its therapeutic potential, including in vivo efficacy, pharmacokinetics, and safety pharmacology, paving the way for potential clinical development.

References

(This section would be populated with citations to specific, authoritative sources once the identity of the compound is known and relevant literature can be retrieved. Examples of the types of references that would be included are provided below for illustrative purposes.)

-

Title: Assay Guidance Manual Source: Eli Lilly & Company and the National Center for Advancing Translational Sciences URL: [Link]

-

Title: Best practices in phenotypic screening Source: Nature Reviews Drug Discovery URL: [Link]

-

Title: Western Blotting: A Guide to Current Methods Source: Journal of Visualized Experiments URL: [Link]

"Dthfpicifccgcchrskcgmcckt-OH" discovery and isolation

Protocols for Isolation, Structural Characterization, and Bioactivity Assessment

Target Molecule: Dthfpicifccgcchrskcgmcckt-OH Systematic Name: Hepcidin-25 (Human) Mass (Monoisotopic): 2789.4 Da Classification: Cysteine-rich Antimicrobial Peptide (AMP) / Iron-Regulatory Hormone

Executive Summary & Structural Context[1][2][3]

The sequence DTHFPICIFCCGCCHRSKCGMCCKT-OH corresponds to Hepcidin-25 , the master regulator of systemic iron homeostasis. Originally discovered in human urine and termed "LEAP-1" (Liver-Expressed Antimicrobial Peptide), it is a 25-amino acid peptide synthesized in the liver.

For researchers and drug developers, Hepcidin presents unique isolation and characterization challenges due to its high cysteine content (8 residues, 32% of sequence) and compact, distorted

Isolation Strategy: Source Selection & Extraction

While Hepcidin is a serum hormone, human urine is the preferred matrix for de novo isolation or purification of the native peptide for reference standards. Urine concentrations (10–100 nM) can be significantly higher than serum (1–10 nM), and the proteomic background is less complex (absence of albumin/globulins).

Phase A: Cation Exchange Enrichment (The "Capture" Step)

Hepcidin is highly cationic (pI ~8.5) due to Histidine, Arginine, and Lysine residues. We utilize this property to separate it from the bulk of urinary proteins.

Protocol:

-

Clarification: Centrifuge human urine (fresh or frozen) at 3,000

g for 15 mins to remove cellular debris. -

pH Adjustment: Adjust supernatant to pH 5.0 using 1M acetic acid. Rationale: This ensures Hepcidin remains positively charged while precipitating acid-labile impurities.

-

Resin Loading: Mix urine with Macro-Prep CM Support (weak cation exchange) or equivalent carboxymethyl resin. Incubate 1 hour at 4°C.

-

Wash: Wash resin with 25 mM ammonium acetate (pH 5.0) to remove non-specifically bound neutrals/anions.

-

Elution: Elute with 5% acetic acid. The low pH disrupts the ionic interaction and elutes the cationic peptide fraction.

Phase B: RP-HPLC Purification (The "Resolution" Step)

The eluate contains a mixture of defensins, cathelicidins, and hepcidin isoforms (20, 22, and 25-aa). Reverse-Phase HPLC separates these based on hydrophobicity.

Chromatography Parameters:

| Parameter | Specification |

|---|---|

| Column | C18 Analytical/Semi-prep (e.g., Vydac 218TP54) |

| Solvent A | 0.1% Trifluoroacetic acid (TFA) in Water |

| Solvent B | 0.1% TFA in Acetonitrile (ACN) |

| Flow Rate | 1.0 mL/min |

| Gradient | 5% to 60% Solvent B over 60 minutes (Linear) |

| Detection | UV at 214 nm (peptide bond) and 280 nm (aromatic) |

Experimental Workflow Visualization:

Figure 1: Workflow for the isolation of cationic Hepcidin-25 from complex biological matrices.

Structural Validation & Disulfide Connectivity

One of the most critical aspects of Hepcidin characterization is verifying the disulfide bond pattern. Note: Early NMR structures (Hunter et al., 2002) incorrectly proposed a vicinal disulfide bond (C13-C14). This was corrected by Jordan et al. (2009).[1]

Self-Validating Check: To confirm you have the bioactive, native fold (and not a scrambled refold), you must verify the "ladder-like" connectivity.

-

Sequence Cysteines: C7, C10, C11, C13, C14, C19, C22, C23.

-

Correct Connectivity: C7–C23, C10–C13, C11–C19, C14–C22.

Mass Spectrometry Validation:

-

Instrument: MALDI-TOF or ESI-Q-TOF.

-

Target Mass: 2789.4 Da

. -

Oxidation Alert: The Methionine at position 21 (M21) is highly susceptible to oxidation (+16 Da shift). Samples must be kept reducing-agent free but handled rapidly to prevent sulfoxide formation.

Structural Connectivity Diagram:

Figure 2: Disulfide connectivity map.[2][1][3][4][5][6][7] Note the absence of the vicinal C13-C14 bond proposed in early literature.

Bioactivity Assessment: Ferroportin Internalization

Isolation is only half the battle; the peptide must be biologically active. The gold-standard assay relies on Hepcidin's mechanism of action: binding to the iron exporter Ferroportin (FPN) and inducing its endocytosis and lysosomal degradation.

The Protocol (FPN-GFP Fluorescence Loss)

System: HEK293 cells stably transfected with FPN-GFP (Green Fluorescent Protein fused to the C-terminus of Ferroportin).

Step-by-Step Methodology:

-

Seeding: Plate HEK293-FPN-GFP cells on poly-D-lysine coated coverslips or 96-well black plates. Induce FPN expression (usually via Doxycycline if using an inducible system) for 24 hours.

-

Treatment:

-

Control: Media only.

-

Test: Add isolated Hepcidin-25 (0.5 – 1.0

M). -

Time: Incubate for 1–3 hours at 37°C.

-

-

Fixation: Wash with PBS and fix with 4% paraformaldehyde.

-

Quantification:

-

Microscopy:[4][7] Observe localization.[8] Active Hepcidin causes GFP signal to move from the plasma membrane (ring-like) to intracellular vesicles (punctate).

-

Flow Cytometry: Trypsinize cells and measure Mean Fluorescence Intensity (MFI). Active Hepcidin reduces surface FPN, leading to a degradation of the GFP signal or internalization.[4][7]

-

Mechanism of Action Visualization:

Figure 3: Mechanism of Action. Hepcidin binding triggers FPN ubiquitination, internalization, and degradation.[7]

References

-

Park, C. H., Valore, E. V., Waring, A. J., & Ganz, T. (2001).[9][10] Hepcidin, a urinary antimicrobial peptide synthesized in the liver.[9][10][11][12] Journal of Biological Chemistry, 276(11), 7806-7810.[10][13]

-

Nemeth, E., Tuttle, M. S., Powelson, J., Vaughn, M. B., Donovan, A., Ward, D. M., ...[6][11][14] & Kaplan, J. (2004).[15] Hepcidin regulates cellular iron efflux by binding to ferroportin and inducing its internalization.[3][4][6][7][8][15][16][17][18] Science, 306(5704), 2090-2093.[6][14][19]

-

Jordan, J. B., Poppe, L., Haniu, M., Arvedson, T., Syed, R., Li, V., ...[1] & Sasu, B. J. (2009).[1] Hepcidin revisited, disulfide connectivity, dynamics, and structure.[20][1] Journal of Biological Chemistry, 284(36), 24155-24167.[1]

-

Hunter, H. N., Fulton, D. B., Ganz, T., & Vogel, H. J. (2002).[21] The solution structure of human hepcidin, a peptide hormone with antimicrobial activity that is involved in iron uptake and hereditary hemochromatosis.[21] Journal of Biological Chemistry, 277(40), 37597-37603.

Sources

- 1. Hepcidin revisited, disulfide connectivity, dynamics, and structure [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Making sure you're not a bot! [opus4.kobv.de]

- 4. biorxiv.org [biorxiv.org]

- 5. haematologica.org [haematologica.org]

- 6. Hepcidin targets ferroportin for degradation in hepatocytes | Haematologica [haematologica.org]

- 7. escholarship.org [escholarship.org]

- 8. Hepcidin-induced internalization of ferroportin requires binding and cooperative interaction with Jak2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. SCOPUS 정보 검색 플랫폼 - 논문 보기 [scopus.kisti.re.kr]

- 10. Hepcidin, a urinary antimicrobial peptide synthesized in the liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Hepcidin - the Iron Regulatory Hormone - PMC [pmc.ncbi.nlm.nih.gov]

- 12. New and old players in the hepcidin pathway | Haematologica [haematologica.org]

- 13. A new mouse liver-specific gene, encoding a protein homologous to human antimicrobial peptide hepcidin, is overexpressed during iron overload - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Elizabeta Nemeth - Google Scholar [scholar.google.com]

- 15. semanticscholar.org [semanticscholar.org]

- 16. Hepcidin regulates cellular iron efflux by binding to ferroportin and inducing its internalization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Hepcidin targets ferroportin for degradation in hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. sciencedaily.com [sciencedaily.com]

- 19. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 20. Hepcidin Revisited, Disulfide Connectivity, Dynamics, and Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 21. rcsb.org [rcsb.org]

Structural Elucidation of Hepcidin-25 (DTHF...-OH): Resolving the Disulfide Knot

Executive Summary & Molecular Identity[1]

The sequence Dthfpicifccgcchrskcgmcckt-OH corresponds to Hepcidin-25 , the master hormonal regulator of iron homeostasis in vertebrates.[1]

-

Sequence: Asp-Thr-His-Phe-Pro-Ile-Cys-Ile-Phe-Cys-Cys-Gly-Cys-Cys-His-Arg-Ser-Lys-Cys-Gly-Met-Cys-Cys-Lys-Thr[1][2][3]

The Elucidation Challenge: Hepcidin-25 represents a "worst-case scenario" for structural elucidation.[1] It contains 8 cysteine residues within a 25-amino acid span , creating a dense "disulfide knot."[1][5][6] The proximity of cysteines—specifically the vicinal pair at positions 13 and 14 (C13, C14)—makes standard proteolytic mapping (e.g., trypsin digestion) ineffective, as no protease can cleave between these adjacent residues to separate the disulfide partners.[4]

This guide details the definitive protocol for elucidating this structure, moving beyond the historical (and incorrect) "ladder model" to the currently accepted Jordan Model , which established the connectivity as C7-C23, C10-C13, C11-C19, and C14-C22 .[1]

Primary Structure Verification (Top-Down MS)

Before attacking the disulfide connectivity, the primary sequence and purity must be validated. Due to the high cysteine content, oxidation artifacts are common.

Experimental Protocol: High-Res Orbitrap MS

Objective: Confirm sequence identity and assess oxidation state (free thiols vs. disulfides).

-

Sample Prep: Dissolve lyophilized peptide in 50:50 H₂O:Acetonitrile + 0.1% Formic Acid to 1 µM.

-

Method: Direct Infusion ESI-MS.

-

Analysis:

-

Full MS Scan: Look for the [M+3H]³⁺ (m/z ~930.[4][7]8) and [M+4H]⁴⁺ (m/z ~698.[4][7]3) charge states.[4]

-

Mass Shift Check: The theoretical mass is calculated for the fully oxidized form (4 disulfide bonds, -8 Da from linear).

-

Fragmentation (HCD): Perform MS/MS on the +3 precursor.[4][7] The presence of the disulfide knot will suppress internal fragmentation. Note: To verify the sequence, you must first reduce the peptide (DTT/TCEP) to break the knot, then fragment.[4]

-

The Core Challenge: Disulfide Connectivity Mapping

This is the critical phase. Historical models proposed a vicinal disulfide bond (C13-C14), but rigorous partial reduction studies by Jordan et al. (2009) disproved this.[1][4]

The Strategy: We cannot digest the fully folded protein effectively. We must use Partial Reduction and Differential Alkylation . This method "freezes" intermediate folding states to isolate individual disulfide pairs.

Protocol: Partial Reduction with TCEP & NEM Alkylation

Rationale: TCEP is used at low concentrations to break the most accessible/labile disulfides first. The free thiols are then "capped" with NEM (N-ethylmaleimide, +125 Da shift) or IAM (Iodoacetamide, +57 Da shift).[4]

Step-by-Step Methodology:

-

Partial Reduction:

-

Rapid Alkylation:

-

LC-MS Separation:

-

Identification:

-

Isolate the "2 NEM" species (one bond broken).

-

Digest this species with Chymotrypsin (cleaves at Phe, Met) or CNBr (cleaves at Met21).[4]

-

Analyze fragments by MS/MS.

-

Data Interpretation Table:

| Species (MS Peak) | Mass Shift | Interpretation | Target Disulfide Identified |

| Native | 0 Da | Fully Folded | N/A |

| Species A (2-NEM) | +250 Da | 1 Bond Reduced | Usually C11-C19 (Most labile) |

| Species B (4-NEM) | +500 Da | 2 Bonds Reduced | C11-C19 and C10-C13 |

| Species C (8-NEM) | +1000 Da | Fully Reduced | All bonds broken |

Definitive Connectivity: The Jordan Model

Based on the partial reduction data and NMR constraints, the connectivity is established as follows. Note the absence of the C13-C14 vicinal bond.[1][5]

Visualization: Disulfide Connectivity Map

The diagram below illustrates the correct "Jordan Model" connectivity versus the linear sequence.

Caption: The "Vicinal (No Bond)" highlight emphasizes that C13 and C14 do not bond to each other, a key distinction from early models.

3D Structural Elucidation (NMR)[1][2]

While MS maps the connectivity, NMR determines the 3D topology. Hepcidin-25 forms a distorted β-hairpin.[1][8][9]

Protocol: Solution NMR

Objective: Determine the spatial arrangement of the hairpin.

-

Solvent: 90% H₂O / 10% D₂O, pH 4.0 (Acidic pH prevents amide proton exchange).

-

Temperature: Variable temperature studies (273K to 325K) are required because Hepcidin undergoes conformational exchange at room temperature.[4]

-

Experiments:

-

Key NOE Signals:

Visualization: Elucidation Workflow

Caption: Workflow integrating MS-based connectivity mapping with NMR-based spatial determination.

References

-

Jordan, J. B., et al. (2009).[4][5] "Hepcidin Revisited, Disulfide Connectivity, Dynamics, and Structure." Journal of Biological Chemistry, 284(36), 24155-24167.[4][10]

-

Hunter, H. N., et al. (2002).[4] "The Solution Structure of Human Hepcidin, a Peptide Hormone with Antimicrobial Activity."[5][9] Journal of Biological Chemistry, 277(40), 37597-37603.[4]

-

Nemeth, E., et al. (2004).[4] "Hepcidin regulates cellular iron efflux by binding to ferroportin and inducing its internalization."[5] Science, 306(5704), 2090-2093.[4]

-

PubChem. (2023).[4] "Hepcidin-25 (human) Compound Summary." National Library of Medicine.

Sources

- 1. Hepcidin-25(human) | C113H170N34O31S9 | CID 90472084 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cpcscientific.com [cpcscientific.com]

- 3. innopep.com [innopep.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Understanding the Structure/Activity Relationships of the Iron Regulatory Peptide Hepcidin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hepcidin Revisited, Disulfide Connectivity, Dynamics, and Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Investigations of the Copper Peptide Hepcidin-25 by LC-MS/MS and NMR + - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The solution structure of human hepcidin, a peptide hormone with antimicrobial activity that is involved in iron uptake and hereditary hemochromatosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Hepcidin revisited, disulfide connectivity, dynamics, and structure - PubMed [pubmed.ncbi.nlm.nih.gov]

Dthfpicifccgcchrskcgmcckt-OH (Hepcidin-25): In Vitro Stability & Bioanalytical Characterization

Topic: "Dthfpicifccgcchrskcgmcckt-OH" (Hepcidin-25) In Vitro Stability Content Type: Technical Whitepaper Audience: Drug Discovery Scientists, Bioanalytical Chemists, and Peptide Engineers

Executive Summary: Decoding the Sequence

The sequence Dthfpicifccgcchrskcgmcckt-OH corresponds to Hepcidin-25 , the master regulatory hormone of iron homeostasis.[1] It is a 25-amino acid, cysteine-rich cationic peptide (defensin family) featuring a distorted

For researchers developing hepcidin mimetics or antagonists, understanding the in vitro stability of this specific sequence is critical because its bioactivity is binary: the full-length 25-aa peptide induces ferroportin internalization, while its primary degradation products (N-terminally truncated isoforms) are biologically inert.

Key Stability Drivers:

-

N-Terminal Vulnerability: The first five amino acids (DTHFP) are essential for receptor binding. Proteolytic cleavage here is the primary failure mode.

-

The Cysteine Ladder: The molecule contains a rare vicinal disulfide bond (C13-C14) which introduces significant ring strain, making the molecule susceptible to disulfide scrambling under redox stress.

-

Methionine Oxidation: The single Methionine at position 21 (M21) is a hotspot for oxidation, altering hydrophobicity and potentially receptor affinity.

Structural Dynamics & Degradation Pathways

The Proteolytic Cascade (N-Terminal Clipping)

In human plasma, Hepcidin-25 is not randomly degraded; it undergoes precise N-terminal truncation. This is the most critical stability parameter to monitor because standard immunoassays (ELISA) often cross-react with these inactive metabolites, masking the true instability of the drug candidate.

-

Hepcidin-25 (Active): Intact DTH...

-

Hepcidin-24 (Inactive): Loss of Aspartate (D1).

-

Hepcidin-22 (Inactive): Loss of DTH.

-

Hepcidin-20 (Inactive): Loss of DTHFP.

Isoform Characterization Table

Use this mass table to calibrate Mass Spectrometry methods for stability tracking.

| Isoform | Sequence Length | Monoisotopic Mass (Da) | [M+3H]³⁺ (m/z) | [M+4H]⁴⁺ (m/z) | Bioactivity |

| Hepcidin-25 | 25 aa | 2789.4 | 930.8 | 698.4 | High |

| Hepcidin-24 | 24 aa | 2674.3 | 892.4 | 669.6 | Negligible |

| Hepcidin-22 | 22 aa | 2436.2 | 813.1 | 610.1 | Inactive |

| Hepcidin-20 | 20 aa | 2191.9 | 731.6 | 549.0 | Inactive |

| Met(Ox)-Hep25 | 25 aa | 2805.4 (+16) | 936.1 | 702.4 | Reduced |

Visualizing the Stability Landscape

The following diagram illustrates the competing degradation pathways that must be controlled during in vitro handling and storage.

Caption: Figure 1. Degradation pathways of Hepcidin-25. Red arrows indicate sequential N-terminal proteolysis; dashed lines indicate chemical modifications.

Experimental Protocols

Protocol A: Plasma Stability Assessment (LC-HRMS)

Rationale: Immunoassays are insufficient for stability testing due to antibody cross-reactivity with the -20, -22, and -24 isoforms. High-Resolution Mass Spectrometry (LC-HRMS) is the mandatory standard for distinguishing the active parent from inactive metabolites.

Materials:

-

Pooled Human Plasma (Lithium Heparin).

-

Internal Standard (IS): Stable isotope-labeled Hepcidin (

). -

Extraction: Weak Cation Exchange (WCX) Magnetic Beads or SPE cartridges.

Workflow:

-

Spiking: Spike Hepcidin-25 into plasma at 100 ng/mL (physiologically relevant high end).

-

Incubation: Aliquot into low-binding tubes. Incubate at 37°C.

-

Timepoints: Harvest at T=0, 30m, 1h, 2h, 4h, 8h, 24h.

-

Quenching (Critical): Immediately add 1% Formic Acid (v/v) to stop protease activity. Do not rely on freezing alone.

-

Extraction:

-

Equilibrate WCX beads.

-

Bind acidified plasma.

-

Wash 2x with 20mM Ammonium Acetate.

-

Elute with 1% Formic Acid in 50% Acetonitrile.

-

-

Analysis: Inject onto C18 Reverse Phase Column (UPLC). Monitor [M+4H] and [M+3H] charge states.

Protocol B: Vicinal Disulfide Stress Test

Rationale: The C13-C14 disulfide bond is chemically stressed. This protocol tests the molecule's resistance to disulfide scrambling, which leads to aggregation.

Workflow:

-

Prepare Hepcidin-25 (10 µM) in PBS (pH 7.4).

-

Add Glutathione (GSH) / Glutathione Disulfide (GSSG) redox buffer (ratio 10:1) to mimic cytosolic redox potential, or use low-concentration DTT (0.1 mM) for forced stress.

-

Incubate at 25°C for 4 hours.

-

Alkylation: Add N-ethylmaleimide (NEM) to block free thiols immediately.

-

Analysis: Analyze via LC-MS.

-

Pass: Single peak at parent mass.

-

Fail: Multiple peaks with identical mass but different retention times (indicates scrambled isomers).

-

Analytical Workflow Diagram

The following Graphviz diagram details the decision tree for validating Hepcidin stability data.

Caption: Figure 2. Bioanalytical workflow for differentiating chemical and enzymatic degradation of Hepcidin.

References

-

Hepcidin Structure & Disulfide Connectivity: Jordan, J. B., et al. (2009).[2] "Hepcidin Revisited, Disulfide Connectivity, Dynamics, and Structure." Journal of Biological Chemistry.

-

Isoform Quantitation via LC-MS/MS: Handelman, G. J., et al. (2019). "Measurement of hepcidin-20, -22, -24, and -25 in human plasma by Liquid Chromatography-High Resolution-Mass Spectrometry." PLOS ONE.

-

Methionine Oxidation & Stability: Dunn, L. L., et al. (2007). "Iron uptake and metabolism in the new millennium." Trends in Cell Biology. (Contextualizing Met21 oxidation impact on bioactivity).

-

Clinical Assay Standardization: Van der Vorm, L. N., et al. (2013). "Improved Mass Spectrometry Assay For Plasma Hepcidin: Detection and Characterization of a Novel Hepcidin Isoform." Clinical Chemistry.

Sources

The Solubility and Physicochemical Profile of DTHFPICIFCCGCCHRSKCGMCCKT-OH (Hepcidin-25): A Comprehensive Technical Guide

Executive Summary

The 25-amino-acid peptide DTHFPICIFCCGCCHRSKCGMCCKT-OH , universally known as Hepcidin-25 , is the master regulatory hormone of human iron homeostasis and a potent antimicrobial agent. Despite its critical biological importance, handling synthetic Hepcidin-25 in vitro presents a notorious challenge for researchers: its highly complex solubility profile.

As a Senior Application Scientist, I frequently encounter assay failures—ranging from false-negative receptor binding to inconsistent antimicrobial minimum inhibitory concentrations (MICs)—that stem entirely from a misunderstanding of this peptide's physicochemical behavior. This whitepaper deconstructs the structural causality behind Hepcidin-25's solubility, details the critical impact of pH and isoelectric dynamics, and provides self-validating, field-proven protocols for its reconstitution and assay preparation.

Structural Identity and the Solubility Paradox

Hepcidin-25 is a cysteine-rich peptide with a molecular weight of 2789.4 g/mol (1)[1]. Its structure is defined by a distorted β-sheet stabilized by four intramolecular disulfide bonds (Cys7-Cys23, Cys10-Cys13, Cys11-Cys19, Cys14-Cys22) (2)[2].

The Junior Researcher's Trap: Commercial vendors typically supply Hepcidin-25 as a lyophilized trifluoroacetate (TFA) salt, listing its solubility as "1 mg/mL in water" (1)[1]. When dissolved in pure water, the residual TFA creates a highly acidic microenvironment (pH ~2-3), keeping the peptide soluble. However, the moment this stock is spiked into a physiological buffer (pH 7.4) for cell culture or binding assays, the peptide rapidly undergoes hydrophobic aggregation and precipitates out of solution, leading to catastrophic assay failure.

pH-Dependent Solubility Dynamics

The solubility of Hepcidin-25 is fundamentally governed by the protonation state of its amino acid side chains, specifically its Histidine residues.

The Neutral pH (7.4) Challenge

At physiological pH, Hepcidin-25 exhibits very poor solubility (2)[2]. The peptide contains two Histidines (His3 and His15). At pH 7.4—which is above the typical pKa of the histidine imidazole ring (~6.5)—these residues become deprotonated. The loss of this positive charge reduces the net electrostatic repulsion between monomeric units, allowing the hydrophobic patches of the β-sheet to interact, driving rapid aggregation.

The Acidic pH (<6.0) Advantage

Conversely, the solubility of Hepcidin-25 is significantly higher at acidic pH (e.g., pH 5.0 - 5.5) (3)[3]. At pH 5.0, the Histidine residues are fully protonated. This increases the overall net positive charge of the peptide, creating strong electrostatic repulsion between molecules that prevents aggregation. This increased solubility at low pH is directly correlated with an enhanced bactericidal activity against pathogens like E. coli and P. aeruginosa in vitro (3)[3].

Mechanistic pathway of pH-dependent solubility governed by Histidine protonation.

Quantitative Solubility Profile

To guide formulation choices, the following table synthesizes the apparent solubility of Hepcidin-25 across various standard laboratory conditions.

| Buffer / Solvent Condition | Apparent Solubility | Mechanistic Driver |

| Pure Water (TFA salt) | ~1 mg/mL | Acidic microenvironment from residual TFA maintains protonated His. |

| Neutral Buffer (pH 7.4) | Poor / Insoluble | Deprotonation of His (pKa ~6.5) eliminates electrostatic repulsion. |

| Acidic Buffer (pH 5.0) | High | Protonated His increases net positive charge, preventing aggregation. |

| 6M Guanidine HCl | Fully Soluble | Strong denaturant disrupts hydrophobic interactions and aggregates. |

| Neutral Buffer (5R-Hepcidin) | High | Addition of 5 N-terminal Arginines restores net positive charge at pH 7.4. |

Note on 5R-Hepcidin: For assays strictly requiring pH 7.4 (e.g., specific metal-binding or NMR studies), extending the N-terminus with 5 Arginines (RRRRR-Hepcidin, mimicking prohepcidin) increases solubility at least fivefold without altering the core binding sites (2)[2].

Field-Proven Methodologies for Solubilization

To ensure scientific integrity, the following protocols are designed as self-validating systems to prevent the silent loss of peptide due to precipitation.

Protocol A: Reconstitution and Renaturation of Synthetic Hepcidin-25

Synthetic hepcidin must often be actively renatured to become a soluble, effective signaling molecule, as lyophilization can force improper intermolecular disulfide cross-linking (4)[4].

-

Initial Denaturation: Dissolve the lyophilized Hepcidin-25 powder in 6 M Guanidine Hydrochloride (GdnHCl) to a concentration of 5-10 mg/mL. Causality: GdnHCl is a chaotropic agent that thoroughly disrupts hydrophobic aggregates and misfolded multimers.

-

Reduction: Add Tris(2-carboxyethyl)phosphine (TCEP) to a final concentration of 5 mM. Incubate for 2 hours at room temperature. Causality: TCEP reduces all disulfides, returning the peptide to a linear, flexible state.

-

Refolding by Dilution: Dropwise, dilute the peptide 1:100 into a refolding buffer (e.g., 0.1 M Tris-HCl, pH 8.0, containing 1 mM oxidized glutathione and 0.1 mM reduced glutathione). Causality: Extreme dilution favors intramolecular disulfide formation over intermolecular cross-linking.

-

Validation: Centrifuge the solution at 14,000 x g for 15 minutes. Measure the concentration of the supernatant via UV absorbance at 280 nm to confirm the peptide remains in solution and has not crashed out.

Workflow for the solubilization and renaturation of synthetic Hepcidin-25.

Protocol B: Preparation for Metal-Binding Assays

Hepcidin-25 binds metals (Cu, Ni, Zn, Cd) at its N-terminal ATCUN motif (DTH). Titrating metals at neutral pH often causes immediate precipitation.

-

Acidic Solubilization: Dissolve the purified, folded Hepcidin-25 in a mildly acidic buffer (10 mM Sodium Acetate, pH 5.0) to a working concentration of 10-20 µM. Causality: Maintaining pH 5.0 ensures the two Histidine residues remain protonated, providing the electrostatic repulsion necessary to prevent aggregation during metal complexation.

-

Chelator Avoidance: Do not use anionic chelators (e.g., EDTA, Citrate) in the buffer matrix, as these have been shown to cause partial precipitation of Hepcidin-25 (2)[2].

-

Metal Titration: Gradually titrate the metal chloride solution (e.g., CdCl2 or ZnCl2) into the peptide solution while monitoring via UV-Vis or mass spectrometry.

References

- Hepcidin-25 (trifluoroacetate salt) | Cayman Chemical | Biomol.com. Biomol.

- An Overlooked Hepcidin–Cadmium Connection. National Center for Biotechnology Information (PMC).

- Insights into the Antimicrobial Properties of Hepcidins: Advantages and Drawbacks as Potential Therapeutic Agents. MDPI.

- α2-macroglobulin in blood Hepcidin, the hormone of iron metabolism, is bound specifically to. Charles University (CUNI).

Sources

Technical Guide: Therapeutic Targeting of the Dthfpicifccgcchrskcgmcckt-OH Pharmacophore

The following technical guide provides an in-depth analysis of the peptide Dthfpicifccgcchrskcgmcckt-OH , identified as Hepcidin-25 , the master regulator of iron homeostasis.

Executive Summary & Molecular Identity

The sequence Dthfpicifccgcchrskcgmcckt-OH corresponds to Hepcidin-25 (Human) , a cysteine-rich, cationic peptide hormone primarily synthesized in the liver.[1][2] It functions as the central regulator of systemic iron homeostasis and possesses innate antimicrobial properties.

-

Sequence: Asp-Thr-His-Phe-Pro-Ile-Cys-Ile-Phe-Cys-Cys-Gly-Cys-Cys-His-Arg-Ser-Lys-Cys-Gly-Met-Cys-Cys-Lys-Thr[1][2][3][4]

-

Structural Class: Defensin-like

-hairpin. -

Critical Feature: Four intramolecular disulfide bonds that enforce a rigid, amphipathic topology essential for its binding to the iron exporter Ferroportin (SLC40A1) .[5]

This guide details the molecular targets of this peptide, its mechanism of action (MOA), and the experimental frameworks required to validate its therapeutic potential in Iron Overload Disorders (as an agonist) and Antimicrobial Therapy .[5]

Molecular Architecture & Stability

The therapeutic efficacy of Dthfpicifccgcchrskcgmcckt-OH is strictly dictated by its folding topology. Unlike linear peptides, Hepcidin-25 relies on a "ladder-like" disulfide connectivity.

Disulfide Topology

The eight cysteine residues form four bridges, creating a distorted

| Bridge ID | Residue Connectivity | Structural Function |

| DS1 | Cys7 — Cys23 | Clamps N-terminal and C-terminal domains. |

| DS2 | Cys10 — Cys13 | Stabilizes the turn region. |

| DS3 | Cys11 — Cys19 | Core stabilization. |

| DS4 | Cys14 — Cys22 | Core stabilization. |

Synthesis Note: Synthetic production of this peptide requires careful oxidative folding buffers (e.g., Glutathione redox systems) to avoid misfolded isomers (scrambled disulfides), which are biologically inert.[5]

Primary Therapeutic Target: Ferroportin (SLC40A1)

The principal biological target of Dthfpicifccgcchrskcgmcckt-OH is Ferroportin (FPN) , the only known cellular iron exporter in vertebrates.[5]

Mechanism of Action (MOA)[5]

-

Binding: The N-terminal segment (DTHF...) of Hepcidin binds to the extracellular loop of Ferroportin.[5]

-

Occlusion: The binding physically occludes the iron efflux channel.

-

Signaling: The complex recruits JAK2 , initiating phosphorylation of Ferroportin.

-

Internalization: The FPN-Hepcidin complex is ubiquitinated and endocytosed.

-

Degradation: The complex is trafficked to the lysosome for proteolysis, permanently removing FPN from the cell surface.

Therapeutic Outcome: Retention of intracellular iron in macrophages and enterocytes, lowering serum iron levels. This is the target mechanism for treating Hemochromatosis (Iron Overload).[5]

Pathway Visualization

Caption: The Hepcidin-Ferroportin axis leading to downregulation of iron export.[5]

Secondary Targets: Microbial Membranes & Metal Ions

Beyond iron regulation, the peptide exhibits off-target activities relevant to drug development.

A. Bacterial Membranes (Antimicrobial Peptide Activity)

As a defensin-like peptide, Hepcidin-25 targets anionic bacterial membranes.

-

Target: Lipid II and negatively charged phospholipids (Phosphatidylglycerol).[5]

-

Mechanism: Electrostatic attraction (Cationic Hepcidin)

Membrane insertion -

Spectrum: Effective against E. coli, S. epidermidis, and C. albicans.

B. Metal Ion Chelation (ATCUN Motif)

The N-terminal sequence Asp-Thr-His (DTH) resembles an ATCUN (Amino Terminal Cu(II)- and Ni(II)-binding) motif.[5]

-

Targets: Cu

, Zn -

Implication: The peptide can modulate metal toxicity or oxidative stress independent of Ferroportin.

Experimental Protocols for Validation

Protocol A: Ferroportin Internalization Assay (Bioactivity)

Purpose: To quantify the potency of Dthfpicifccgcchrskcgmcckt-OH in downregulating Ferroportin.[5]

-

Cell Line Generation: Transfect HEK293T cells with a plasmid encoding FPN-GFP (C-terminal Green Fluorescent Protein tag).[5] Induce expression with Doxycycline (1 µg/mL) for 24 hours.[5]

-

Treatment:

-

Wash cells with PBS.

-

Incubate with Dthfpicifccgcchrskcgmcckt-OH at varying concentrations (10 nM – 1 µM) in serum-free media for 3–24 hours.

-

Control: Untreated cells and cells treated with a scrambled peptide.

-

-

Flow Cytometry:

-

Trypsinize cells and resuspend in FACS buffer.

-

Measure Mean Fluorescence Intensity (MFI) of GFP.[5]

-

Causality: A decrease in GFP signal correlates with lysosomal degradation of the FPN-GFP chimera.

-

-

Confocal Microscopy (Visual Confirmation):

-

Observe translocation of GFP signal from the plasma membrane (ring-like) to intracellular puncta (lysosomes).[5]

-

Protocol B: Oxidative Folding Verification (QC)

Purpose: To ensure the synthetic peptide has the correct C7-C23, C10-C13, C11-C19, C14-C22 topology.

-

LC-MS Analysis: Inject 5 µg of peptide onto a C18 Reverse Phase column.

-

Linear Peptide: Elutes later (more hydrophobic exposure).[5]

-

Folded Peptide: Elutes earlier (compact structure).

-

-

NEM Alkylation Test:

Therapeutic Applications Summary

| Indication | Role of Peptide | Target | Desired Outcome |

| Hereditary Hemochromatosis | Agonist | Ferroportin | Restore Hepcidin levels, reduce iron absorption. |

| Agonist | Ferroportin | Prevent secondary iron overload from ineffective erythropoiesis. | |

| Anemia of Chronic Disease | Antagonist Target | The Peptide Itself | Note: In this case, we target the peptide with antibodies to block its function and release iron. |

| Sepsis / Infection | Antimicrobial | Bacterial Membrane | Direct lysis of pathogens (synergistic with iron restriction).[5] |

References

-

Ganz, T. (2013). Systemic Iron Homeostasis.[5] Physiological Reviews. Available at: [Link][5]

-

Nemeth, E., et al. (2004). Hepcidin regulates cellular iron efflux by binding to ferroportin and inducing its internalization.[5] Science. Available at: [Link][5]

-

PubChem. Hepcidin-25 (Human) - Compound Summary. National Library of Medicine. Available at: [Link][1][5]

-

Płonka, D., et al. (2022). An Overlooked Hepcidin–Cadmium Connection.[5] Int. J. Mol. Sci. Available at: [Link][5][6][7][8][9]

Sources

- 1. Hepcidin-25(human) | C113H170N34O31S9 | CID 90472084 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Hepcidin-25 (trifluoroacetate salt) | Cayman Chemical | Biomol.com [biomol.com]

- 3. Carbosynth LLC. Hepcidin / LEAP-1 (Human) (0.1mg vial), 1ea, Disulfide | Fisher Scientific [fishersci.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. caymanchem.com [caymanchem.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. thebloodproject.com [thebloodproject.com]

Technical Guide: Structural Validation and Functional Characterization of Hepcidin-25

The following technical guide synthesizes the structural, synthetic, and functional characteristics of the peptide sequence DTHFPICIFCCGCCHRSKCGMCCKT-OH , identified as Hepcidin-25 . This document is structured to support researchers in the synthesis, validation, and application of this peptide in drug development, specifically regarding iron homeostasis and novel metallobiology findings.

Subject Sequence: DTHFPICIFCCGCCHRSKCGMCCKT-OH Common Nomenclature: Hepcidin-25, LEAP-1 Molecular Weight: ~2789.4 Da Classification: Cysteine-rich Antimicrobial Peptide / Iron-Regulatory Hormone

Executive Summary & Research Context

Hepcidin-25 is the master regulator of systemic iron homeostasis.[1] While its primary role involves binding to the iron exporter ferroportin (FPN), "preliminary research findings" and emerging studies have expanded its profile to include significant metal-binding capabilities (Zn²⁺, Cd²⁺) and antimicrobial activity.[2] This guide provides a rigorous framework for synthesizing this difficult-to-fold peptide, validating its disulfide topology, and assessing its bioactivity.

Structural Architecture & Disulfide Topology

The bioactivity of Hepcidin-25 is strictly dependent on its tertiary structure, constrained by four disulfide bridges. The sequence contains a high density of cysteine residues (8 out of 25), making the correct oxidative folding the critical bottleneck in production.

Sequence Analysis

-

N-Terminus: Asp-Thr-His (DTH) – Critical for metal binding (ATCUN-like motif).[2]

-

Core: Cysteine-rich hairpin.

-

C-Terminus: Thr-OH (Free acid).[2]

-

Disulfide Connectivity: The native bioactive form exhibits a specific "ladder-like" connectivity:

Visualization of Disulfide Topology

The following diagram illustrates the strict connectivity required for bioactivity. Note the proximity of C13 and C14, which do not bond to each other in the native state—a common folding trap.

Caption: Schematic representation of the four disulfide bridges in native Hepcidin-25. Matching colors indicate connected cysteine pairs.[2][3]

Synthetic Methodology (Field-Proven Protocol)

Synthesizing Hepcidin-25 requires overcoming aggregation during chain assembly and preventing misfolding during oxidation.[2]

Solid-Phase Peptide Synthesis (SPPS)

-

Resin: Pre-loaded H-Thr(tBu)-2-Cl-Trt resin is recommended to minimize racemization at the C-terminus.

-

Coupling Reagents: Use DIC/Oxyma Pure for high efficiency and lower racemization risk compared to HBTU/HATU.

-

Pseudoproline Dipeptides: Incorporate Fmoc-Cys(Trt)-Ser(Psi(Me,Me)pro)-OH at positions 17-18 or similar structure-breaking residues to prevent on-resin aggregation of the beta-sheet regions.[2]

Oxidative Folding Strategy

The "random oxidation" method often results in low yields due to the formation of non-native isomers (scrambled disulfides).[2] Recommended Protocol: Regioselective Folding (Double Orthogonal Protection) [2]

-

Synthesis: Synthesize the peptide with two pairs of Cys protecting groups (e.g., Cys 7,23,11,19 with Trt; Cys 10,13,14,22 with Acm).

-

Step 1 Oxidation: Cleave from resin (Trt removed) and oxidize the free thiols (C7-C23, C11-C19) using a Glutathione redox buffer (GSH/GSSG) at pH 7.8.[2]

-

Step 2 Oxidation: Purify the intermediate, then remove Acm groups and oxidize the remaining bridges (C10-C13, C14-C22) using Iodine (I₂) in aqueous acetic acid.

-

Note: This ensures the correct topology and minimizes the formation of the "dead-end" C13-C14 vicinal disulfide.

-

Functional Characterization & Mechanism

Validating the peptide goes beyond mass spectrometry; functional assays must confirm its ability to bind Ferroportin.

Mechanism of Action Pathway

Hepcidin acts by binding to Ferroportin (FPN) on the surface of macrophages and enterocytes, inducing its internalization and lysosomal degradation.[2]

Caption: The signaling cascade of Hepcidin-induced Ferroportin degradation resulting in iron retention.[2]

In Vitro Internalization Assay (Protocol Summary)

To verify bioactivity, use a cell line stably expressing FPN-GFP (e.g., HEK293-FPN-GFP).[2]

-

Seed Cells: Plate HEK293-FPN-GFP cells on poly-lysine coated coverslips.

-

Treatment: Treat cells with 100 nM – 1 µM of synthetic Hepcidin-25 for 24 hours.

-

Readout: Use confocal microscopy or flow cytometry.

Preliminary & Emerging Findings: The Metal Connection

Recent research has highlighted an "overlooked" property of Hepcidin-25: its ability to bind transition metals other than iron.

-

Cadmium (Cd²⁺) Binding: The N-terminal DTH motif and the cysteine core can coordinate Cd²⁺ with high affinity (approx. 10^14 M⁻¹).[2] This suggests Hepcidin may play a role in mitigating Cadmium toxicity or that Cadmium exposure may disrupt iron regulation by sequestering Hepcidin.

-

Zinc (Zn²⁺) Interaction: Hepcidin binding to Zn²⁺ may influence its structural stability and circulating half-life.[2]

Data Summary Table: Physicochemical Properties

| Property | Value / Description | Significance |

| Formula | C₁₁₃H₁₇₀N₃₄O₃₁S₉ | Complex composition requiring high-res MS for validation.[6] |

| Isoelectric Point (pI) | ~8.2 - 8.5 | Cationic at physiological pH; binds negatively charged membranes.[2] |

| Extinction Coeff. | ~2800 M⁻¹cm⁻¹ (at 280 nm) | Low UV absorbance (few aromatics); use BCA or amino acid analysis for quantification.[2] |

| Solubility | Water, 1 mg/mL | prone to aggregation in high salt; store lyophilized. |

References

-

Krause, A., et al. (2000).[2] LEAP-1, a novel highly disulfide-bonded human peptide, exhibits antimicrobial activity. FEBS Letters. Link

-

Park, C. H., et al. (2001).[2] Hepcidin, a urinary antimicrobial peptide synthesized in the liver. Journal of Biological Chemistry. Link

-

Nemeth, E., et al. (2004).[2] Hepcidin regulates cellular iron efflux by binding to ferroportin and inducing its internalization. Science. Link

-

Jordan, J. B., et al. (2009).[2] Hepcidin revisited, disulfide connectivity, dynamics, and structure. Journal of Biological Chemistry. Link

-

Płonka, D., et al. (2023).[2] An Overlooked Hepcidin–Cadmium Connection.[7] International Journal of Molecular Sciences. Link[2]

-

Preza, G. C., et al. (2011).[2] Mini-hepcidins: rationally designed small peptide hepcidin agonists. Journal of Clinical Investigation. Link

Sources

- 1. Hepcidin-25 (trifluoroacetate salt) | Cayman Chemical | Biomol.com [biomol.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Carbosynth LLC. Hepcidin / LEAP-1 (Human) (0.1mg vial), 1ea, Disulfide | Fisher Scientific [fishersci.com]

- 4. Hepcidin-25(human) | C113H170N34O31S9 | CID 90472084 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. escholarship.org [escholarship.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

Methodological & Application

Application Note: Hepcidin-25 (DTHFPICIFCCGCCHRSKCGMCCKT-OH) Experimental Protocols

[1]

Topic: Hepcidin-25 (Human) – Functional Characterization and Handling Protocols Sequence: DTHFPICIFCCGCCHRSKCGMCCKT-OH Cas No: 342809-17-0 Molecular Weight: ~2789.4 Da[1][2]

Executive Summary & Mechanism of Action

Hepcidin-25 is the bioactive, 25-amino acid peptide hormone that serves as the "master regulator" of systemic iron homeostasis.[1][2][3][4] Synthesized primarily in hepatocytes, it functions by binding to Ferroportin (FPN) , the sole known cellular iron exporter found on macrophages, enterocytes, and hepatocytes.

Upon binding, Hepcidin induces a conformational change in Ferroportin, triggering its ubiquitination, internalization, and lysosomal degradation. This blockade prevents iron efflux into the plasma, effectively sequestering iron within cells—a mechanism critical for host defense (nutritional immunity) and preventing iron overload.

Key Structural Features:

-

Cysteine-Rich: Contains 8 cysteine residues forming 4 intramolecular disulfide bonds (C7–C23, C10–C13, C11–C19, C14–C22).[1]

-

Hairpin Structure: The distorted

-sheet hairpin structure is essential for binding to the central cavity of Ferroportin.[1] -

Aggregation: Highly prone to aggregation in neutral pH buffers, necessitating specific handling protocols.

Critical Handling & Reconstitution Protocols

Warning: Hepcidin-25 is notoriously "sticky" and prone to precipitation.[1] Improper reconstitution is the leading cause of experimental failure.[1]

Reconstitution Strategy

Do not reconstitute directly in PBS or neutral cell culture media.[1]

| Parameter | Specification |

| Lyophilized Storage | -20°C or -80°C (Desiccated) |

| Primary Solvent | 50% Acetic Acid or Water (pH < 4.0) |

| Stock Concentration | 1 mg/mL (Avoid concentrations >2 mg/mL to prevent gelling) |

| Working Buffer | Dilute into neutral media immediately before use.[1] |

| Vessel Material | Low-protein binding polypropylene (LoBind) tubes.[1] Avoid glass. |

Step-by-Step Reconstitution:

-

Equilibrate the vial to room temperature before opening to prevent condensation.[1]

-

Add sterile 50% Acetic Acid (or 0.01% Trifluoroacetic acid for LC-MS applications) to the vial to achieve 1 mg/mL.[1]

-

Vortex gently (do not sonicate vigorously as this may shear the disulfides).[1]

-

Aliquot into single-use LoBind tubes (e.g., 20 µL aliquots).

-

Store aliquots at -80°C. Do not freeze-thaw more than once.

Protocol A: Ferroportin Internalization Assay (Functional Potency)

This is the gold-standard assay to validate the biological activity of Hepcidin-25.[1] It measures the peptide's ability to induce the degradation of Ferroportin-GFP fusion proteins.[1]

Materials

-

Cell Line: HEK293T cells stably expressing FPN-GFP (Ferroportin C-terminally tagged with GFP).[1]

-

Induction Agent: Doxycycline (if using an inducible expression system, typically 1 µg/mL).[1]

-

Control: Cycloheximide (CHX) to block new protein synthesis (optional but recommended).[1]

-

Readout: Flow Cytometry (quantifying Mean Fluorescence Intensity - MFI) or Confocal Microscopy.[1]

Experimental Workflow

-

Seeding: Plate HEK293-FPN-GFP cells in 24-well poly-D-lysine coated plates (2 x 10^5 cells/well).

-

Expression: Induce FPN-GFP expression with Doxycycline (1 µg/mL) for 18–24 hours.[1]

-

Treatment:

-

Incubation: Incubate at 37°C for 3 to 24 hours (Standard: 24h).

-

Harvesting:

-

Detach cells using Trypsin-EDTA or non-enzymatic dissociation buffer.[1]

-

Resuspend in ice-cold FACS buffer (PBS + 1% BSA).

-

-

Analysis: Measure GFP fluorescence via Flow Cytometry.

-

Gating: Exclude dead cells (DAPI/PI negative) and doublets.

-

Calculation: Calculate % degradation relative to Vehicle Control.

-

Expected Results

Protocol B: LC-MS/MS Quantification of Hepcidin[1]

Quantifying Hepcidin in biological fluids is challenging due to its small size and disulfide bonds.[1] This protocol uses Solid Phase Extraction (SPE) followed by Mass Spectrometry.[1]

Sample Preparation[1]

-

Serum/Plasma: 100 µL sample.

-

Internal Standard (IS): Spike with isotopic labeled Hepcidin (

) at 10 ng/mL.[1] -

Precipitation: Add 200 µL Acetonitrile (ACN) with 1% Formic Acid to precipitate high MW proteins.

-

Centrifugation: 12,000 x g for 10 min at 4°C. Collect supernatant.

Solid Phase Extraction (SPE)

-

Cartridge: Weak Cation Exchange (WCX) or C18 micro-elution plate.[1]

-

Conditioning: Methanol followed by Water.[1]

-

Loading: Apply supernatant.[1]

-

Washing:

-

Elution: 80% Methanol + 1% Trifluoroacetic Acid (TFA).[1]

LC-MS/MS Parameters[1]

Mechanistic Visualization

The following diagram illustrates the Hepcidin-Ferroportin axis and the downstream effects on iron metabolism.

Caption: Hepcidin-25 mechanism of action: Binding to Ferroportin triggers internalization and degradation, blocking iron release.[1]

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| No activity in Cell Assay | Peptide Aggregation | Ensure stock was prepared in 50% Acetic Acid. Do not store at pH 7. |

| Low Signal in MS | Adsorption to plastic | Use LoBind tubes and add carrier protein (BSA) if possible (non-MS assays only).[1] |

| Inconsistent IC50 | FPN Expression levels | High FPN expression can "soak up" Hepcidin.[1] Titrate Doxycycline to physiological FPN levels.[1] |

| Oxidation | Methionine oxidation | Store under Nitrogen or Argon.[1] Avoid repeated freeze-thaw cycles.[1] |

References

-

Ganz, T. (2003).[1] Hepcidin, a key regulator of iron metabolism and mediator of anemia of inflammation. Blood, 102(3), 783-788.[1] Link[1]

-

Nemeth, E., et al. (2004).[1] Hepcidin regulates cellular iron efflux by binding to ferroportin and inducing its internalization.[1][2][5] Science, 306(5704), 2090-2093.[1] Link[1]

-

Jordan, J. B., et al. (2009).[1] Hepcidin revisited, disulfide connectivity, dynamics, and structure.[6] Journal of Biological Chemistry, 284(36), 24155-24167.[1] Link

-

Kroot, J. J., et al. (2011).[1] Hepcidin in human iron disorders: diagnostic implications. Clinical Chemistry, 57(12), 1650-1669.[1][5] Link

Sources

- 1. Hepcidin-25(human) | C113H170N34O31S9 | CID 90472084 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Hepcidin-25 (trifluoroacetate salt) | Cayman Chemical | Biomol.com [biomol.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. caymanchem.com [caymanchem.com]

- 6. The solution structure of human hepcidin, a peptide hormone with antimicrobial activity that is involved in iron uptake and hereditary hemochromatosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: In Vivo Utilization of Hepcidin-25 (Human)

Sequence Identity: DTHFPICIFCCGCCHRSKCGMCCKT-OH Common Name: Hepcidin-25 (Human) / LEAP-1 Primary Application: Induction of Hypoferremia & Modeling Anemia of Chronic Disease (ACD)

Executive Summary

The peptide sequence DTHFPICIFCCGCCHRSKCGMCCKT-OH corresponds to Hepcidin-25 (Human) , the master regulatory hormone of systemic iron homeostasis. In drug development and metabolic research, this peptide is utilized as a critical tool compound to model iron-restricted erythropoiesis and Anemia of Chronic Disease (ACD) (also known as Anemia of Inflammation).

By binding to the iron exporter ferroportin (FPN) on macrophages and enterocytes, Hepcidin-25 induces FPN internalization and degradation, effectively locking iron within storage cells and rapidly lowering serum iron levels.[1] This Application Note details the protocol for using synthetic Hepcidin-25 to validate hepcidin mimetics, screen ferroportin inhibitors, and establish acute hypoferremia models in rodents.

Scientific Mechanism & Rationale

The Hepcidin-Ferroportin Axis

The utility of Hepcidin-25 in animal models relies on its high-affinity interaction with Ferroportin (SLC40A1). This mechanism is conserved across mammals, allowing human Hepcidin-25 to be bioactive in murine models.

-

Binding: Hepcidin binds to the extracellular loop of Ferroportin.

-

Occlusion: The binding physically blocks the iron efflux channel.

-

Degradation: The complex is ubiquitinated and internalized via endocytosis, leading to lysosomal degradation of Ferroportin.

-

Physiological Outcome: Immediate reduction in transferrin saturation and serum iron (hypoferremia).

Mechanistic Pathway Diagram

Figure 1: Mechanism of Action for Hepcidin-25 induced hypoferremia.

Experimental Protocol: Acute Hypoferremia Model

Objective: To assess the bioactivity of Hepcidin-25 or validate the efficacy of anti-hepcidin agents (e.g., monoclonal antibodies, anticalins) by measuring the reduction in serum iron.

Materials Required

| Component | Specification | Notes |

| Test Article | Hepcidin-25 (Human) | Sequence: DTHFPICIFCCGCCHRSKCGMCCKT-OH.[2][3][4][5][6][7] Must be folded (4 disulfide bonds). Linear peptide is inactive. |

| Vehicle | PBS or Saline (0.9%) | Acidified saline (pH 5.0) may improve stability if stored, but neutral pH is fine for immediate use. |

| Animals | C57BL/6 Mice | Male, 8-10 weeks old. C57BL/6 are preferred due to stable iron baselines. |

| Assay Kit | Ferrozine-based Iron Assay | Colorimetric detection of serum iron. |

Step-by-Step Methodology

Phase 1: Peptide Reconstitution (Critical)

The bioactivity of Hepcidin-25 is strictly dependent on its tertiary structure (knottin fold).

-

Stock Solution: Dissolve lyophilized Hepcidin-25 powder in sterile water or 0.01% acetic acid to a concentration of 1 mg/mL .

-

Note: Avoid vigorous vortexing which can disrupt disulfide bonds. Swirl gently.

-

-

Aliquot: Store aliquots at -80°C. Avoid freeze-thaw cycles.

-

Working Solution: On the day of the experiment, dilute the stock with sterile PBS to reach a final concentration of 0.5 mg/mL .

Phase 2: Administration

-

Acclimatization: Ensure mice are on a standard iron-sufficient diet (approx. 200 ppm Fe) for at least 1 week prior.

-

Dietary Control: Do not use high-iron chow, as it masks the hepcidin effect.

-

-

Dosing: Administer Hepcidin-25 via Intraperitoneal (IP) injection.

-

Dose: 50 µg per mouse (approx. 2.5 mg/kg for a 20g mouse).

-

Vehicle Control: Inject equal volume of PBS into control group (n=5).

-

-

Timing: The effect is rapid.

-

T_max (Max Effect): 1 to 2 hours post-injection.

-

Duration: Effect begins to wane after 4-6 hours due to peptide clearance.

-

Phase 3: Sample Collection & Analysis

-

Euthanasia: At 2 hours post-injection , euthanize mice using CO2 asphyxiation or isoflurane overdose.

-

Blood Draw: Collect blood via cardiac puncture or retro-orbital bleed into serum separator tubes (non-heparinized) .

-

Warning: Do not use EDTA or Citrate tubes, as they chelate iron and interfere with the assay.

-

-

Serum Separation: Allow blood to clot for 30 mins at RT. Centrifuge at 2,000 x g for 10 mins. Collect supernatant (serum).

-

Iron Quantification: Use a standard Ferrozine assay (e.g., Sekisui Diagnostics or equivalent).

-

Mix serum with acidic buffer to release iron from transferrin.

-

Reduce Fe3+ to Fe2+.

-

React with chromogen and read absorbance at 560 nm.

-

Expected Results

| Group | Dose | Serum Iron (µg/dL) | % Reduction |

| Vehicle (PBS) | N/A | 160 ± 20 | Baseline |

| Hepcidin-25 | 50 µ g/mouse | 60 ± 15 | ~60-70% Decrease |

Interpretation: A statistically significant drop (p < 0.01) confirms the peptide is correctly folded and bioactive. If no drop is observed, the peptide likely lacks the correct disulfide connectivity.

Advanced Application: Pharmacokinetic (PK) Benchmarking